N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
Description
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two methyl-substituted pyrazole rings connected via a methylene bridge. The 1,3-dimethyl substitution on one pyrazole and 1,4-dimethyl substitution on the other introduces steric and electronic modifications that influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-8-5-13-16(4)11(8)12-6-10-7-15(3)14-9(10)2/h5,7,12H,6H2,1-4H3 |
InChI Key |
JRAGPXDGUTYTIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CN(N=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the condensation of appropriate pyrazole derivatives. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure can be compared to several pyrazole derivatives documented in the evidence:
Key Observations:
Physicochemical Properties
Melting points, spectral data, and solubility trends from analogs provide indirect insights:
Predictions for Target Compound:
- Melting Point: Likely higher than compound 15 (oil) due to crystalline packing from dual pyrazole rings but lower than compound 14 due to lack of polar carbonyl groups.
- Spectral Data: Expected NMR signals for methyl groups (δ ~2.1–3.5 ppm) and pyrazole protons (δ ~5.9–6.0 ppm). IR may show NH stretches if the amine is free .
Reactivity and Functional Group Transformations
- Amine Reactivity: The secondary amine in the target compound is less nucleophilic than primary amines (e.g., compound 15) but more reactive than tertiary amines or amides (e.g., compound 14).
- Methylene Bridge: Susceptible to oxidation or further alkylation, similar to reactions in involving chloromethyl intermediates .
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, effects on cellular pathways, and structure-activity relationships (SAR).
Chemical Structure
The compound features a pyrazole core, which is known for its diverse biological activities. The presence of methyl groups and the specific substitution pattern contribute to its pharmacological profile.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Lung Cancer | A549 | < 10 | Induction of apoptosis via mTORC1 inhibition |
| Breast Cancer | MDA-MB-231 | < 5 | Disruption of autophagic flux |
| Pancreatic Cancer | MIA PaCa-2 | < 0.5 | Modulation of autophagy and metabolic pathways |
These findings suggest that this compound may act through multiple mechanisms, including the modulation of mTORC1 activity and autophagy pathways .
The compound has been shown to affect key cellular processes:
- mTORC1 Inhibition : It reduces mTORC1 activity, leading to increased autophagy at basal levels but impaired autophagic flux under nutrient-deprived conditions .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways .
- Metabolic Stress Targeting : It selectively targets solid tumor cells under metabolic stress, exploiting the harsh tumor microenvironment to enhance therapeutic efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:
- Methyl Substitution : The presence of methyl groups at specific positions enhances potency and selectivity against cancer cells.
- Pyrazole Variants : Variations in the pyrazole structure can significantly alter biological outcomes, with certain modifications leading to improved anticancer activity and reduced toxicity .
Case Studies
Several case studies have demonstrated the efficacy of similar pyrazole compounds:
- Study on MIA PaCa-2 Cells : A recent study found that a related compound exhibited submicromolar antiproliferative activity, highlighting the potential for developing new cancer therapies based on this scaffold .
- In Vivo Studies : Animal models have shown promising results with pyrazole derivatives reducing tumor growth and enhancing survival rates when combined with standard chemotherapy agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
